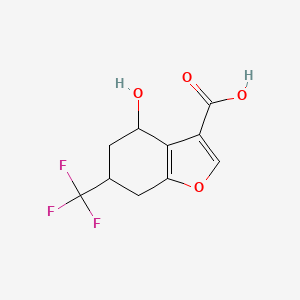

4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Beschreibung

4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a tetrahydrobenzofuran core substituted with a hydroxyl group at position 4, a trifluoromethyl group at position 6, and a carboxylic acid moiety at position 3.

Eigenschaften

Molekularformel |

C10H9F3O4 |

|---|---|

Molekulargewicht |

250.17 g/mol |

IUPAC-Name |

4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C10H9F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4,6,14H,1-2H2,(H,15,16) |

InChI-Schlüssel |

VOTQTWQZMGNCGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC2=C(C1O)C(=CO2)C(=O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxy-6-(trifluormethyl)-4,5,6,7-tetrahydrobenzofuran-3-carbonsäure kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cyclisierung von Ethyl-2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoat-Derivaten unter Rückflussbedingungen in Nitrobenzol . Ein anderer Ansatz beinhaltet die Verwendung von Trifluoracetimidoylchlorid-Derivaten mit Natriumhydrid in Acetonitril .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung erfolgt typischerweise durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Mikrowellenbestrahlungsmethoden wurde ebenfalls untersucht, um die Effizienz des Syntheseprozesses zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-6-(trifluormethyl)-4,5,6,7-tetrahydrobenzofuran-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-6-(trifluormethyl)-4,5,6,7-tetrahydrobenzofuran-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, an Enzyme und Rezeptoren zu binden, wodurch deren Aktivität moduliert wird. Diese Interaktion kann zur Hemmung bestimmter Enzyme oder zur Aktivierung spezifischer Rezeptoren führen, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound is structurally distinct from related tetrahydrobenzofurans and benzoheterocycles due to its substitution pattern. Key comparisons include:

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic Acid

- Molecular Formula : C₉H₈O₄

- Purity: 95% .

Ethyl 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

- Molecular Formula : C₁₂H₁₃F₃O₄

- Substituents : The carboxylic acid is esterified (ethyl ester), increasing lipophilicity.

- Applications : Likely a prodrug or synthetic intermediate. Discontinued commercial availability suggests challenges in stability or synthesis .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Substituents: A propenoic acid chain with 3,4-dihydroxyphenyl groups.

- Bioactivity: Antioxidant properties via phenolic hydroxyls; divergent applications in food, cosmetics, and pharmacology .

Physicochemical Properties Analysis

The ethyl ester derivative’s higher logP aligns with prodrug design principles .

Research Findings and Implications

Trifluoromethyl Group : Enhances resistance to oxidative metabolism, a critical advantage in drug design.

Hydroxyl vs.

Ester-to-Acid Conversion : The ethyl ester’s discontinuation underscores the importance of optimizing stability for prodrug development.

Biologische Aktivität

4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9F3O4

- Molecular Weight : 250.17 g/mol

- CAS Number : 1420793-47-0

The compound features a tetrahydrobenzofuran ring with a hydroxyl group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions.

Research indicates that 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Its structural features suggest it may possess antioxidant properties, which could protect cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for anticancer therapy.

Biological Activity Studies

Several studies have investigated the biological activity of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid. Below is a summary of key findings:

Case Studies

-

Anticancer Research :

A study published in Molecules highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis. -

Metabolic Pathway Analysis :

Another investigation focused on the inhibition of metabolic enzymes by this compound. The results indicated significant inhibition rates that could lead to altered metabolic profiles in treated cells . -

Oxidative Stress Protection :

Research evaluating the antioxidant capacity of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in conditions associated with oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.